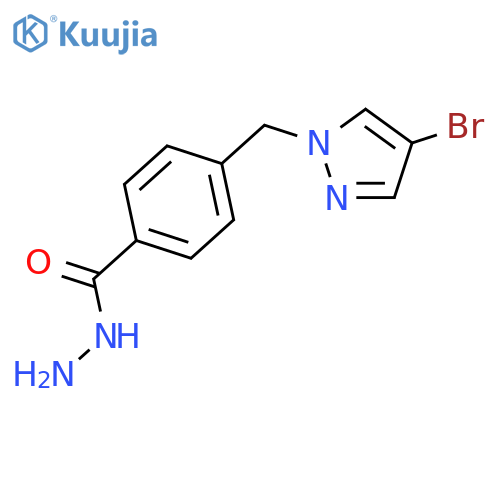

Cas no 512809-88-0 (4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide)

512809-88-0 structure

商品名:4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide

CAS番号:512809-88-0

MF:C11H11BrN4O

メガワット:295.135240793228

MDL:MFCD02253929

CID:3057742

PubChem ID:843231

4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide 化学的及び物理的性質

名前と識別子

-

- 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzohydrazide

- 4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide

- CS-0268118

- 4-[(4-bromopyrazol-1-yl)methyl]benzohydrazide

- SMR000228066

- MLS000698301

- EN300-227841

- 512809-88-0

- 4-(4-Bromo-pyrazol-1-ylmethyl)-benzoic acid hydrazide

- STK301700

- AK-968/41922465

- HMS2572L17

- CHEMBL1429412

- 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

- BBL038307

- AKOS000304136

-

- MDL: MFCD02253929

- インチ: InChI=1S/C11H11BrN4O/c12-10-5-14-16(7-10)6-8-1-3-9(4-2-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17)

- InChIKey: LZDNALYTONEHTF-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)C(=O)NN)CN2C=C(C=N2)Br

計算された属性

- せいみつぶんしりょう: 294.01162Da

- どういたいしつりょう: 294.01162Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 72.9Ų

4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-227841-2.5g |

4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide |

512809-88-0 | 95% | 2.5g |

$754.0 | 2024-06-20 | |

| Enamine | EN300-227841-10.0g |

4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide |

512809-88-0 | 95% | 10.0g |

$1654.0 | 2024-06-20 | |

| Enamine | EN300-227841-0.1g |

4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide |

512809-88-0 | 95% | 0.1g |

$105.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338788-5g |

4-((4-Bromo-1h-pyrazol-1-yl)methyl)benzohydrazide |

512809-88-0 | 97% | 5g |

¥24079.00 | 2024-05-10 | |

| Enamine | EN300-227841-0.25g |

4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide |

512809-88-0 | 95% | 0.25g |

$149.0 | 2024-06-20 | |

| Ambeed | A760957-5g |

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzohydrazide |

512809-88-0 | 97% | 5g |

$1240.0 | 2024-04-19 | |

| Enamine | EN300-227841-5.0g |

4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide |

512809-88-0 | 95% | 5.0g |

$1115.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338788-50mg |

4-((4-Bromo-1h-pyrazol-1-yl)methyl)benzohydrazide |

512809-88-0 | 97% | 50mg |

¥1485.00 | 2024-05-10 | |

| abcr | AB497982-250 mg |

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide |

512809-88-0 | 250MG |

€231.60 | 2022-03-24 | ||

| Chemenu | CM521391-1g |

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzohydrazide |

512809-88-0 | 97% | 1g |

$577 | 2022-06-11 |

4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

512809-88-0 (4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:512809-88-0)4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide

清らかである:99%

はかる:5g

価格 ($):1116.0